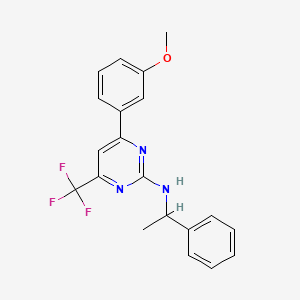![molecular formula C26H34N4O4S2 B14998385 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B14998385.png)
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2,4,6-tri(propan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its role in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of the pyrimidinyl and isopropyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized to maximize yield and minimize waste, often incorporating advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can reduce the sulfonamide group to an amine, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, leading to therapeutic effects. The compound may also interact with cellular pathways, modulating biological processes to achieve the desired outcome.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: An organic compound with a lactam structure, used in various industrial applications.
(4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives: Compounds with antifungal activity, showing structural similarities in their aromatic and heterocyclic components.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Uniqueness
N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its sulfonamide linkage and pyrimidinyl group make it particularly interesting for medicinal chemistry applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C26H34N4O4S2 |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C26H34N4O4S2/c1-16(2)20-14-23(17(3)4)25(24(15-20)18(5)6)36(33,34)29-21-8-10-22(11-9-21)35(31,32)30-26-27-13-12-19(7)28-26/h8-18,29H,1-7H3,(H,27,28,30) |
InChI Key |
AZZPOOFYBOTNRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14998311.png)
![4,4,8-trimethyl-15-methylsulfanyl-13-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene](/img/structure/B14998315.png)

![2-[(2-Fluorobenzyl)thio]-5-methyl-7-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14998334.png)

![2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B14998344.png)
![7-methoxy-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B14998349.png)
![5-(2,4-dichlorophenyl)-2-[(2,4-dimethylbenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14998351.png)
![3,3-dimethyl-8-(2-methylpropyl)-6-(4-propanoylpiperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14998356.png)
![ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14998367.png)
![(E)-9-(4-chlorobenzylidene)-3,5-bis(4-chlorophenyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d]thiazolo[3,2-a]pyrimidine](/img/structure/B14998371.png)
![N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B14998373.png)
![3-(3-ethyl-4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoic acid](/img/structure/B14998377.png)
![4-[4-(diethylamino)phenyl]-7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B14998378.png)
